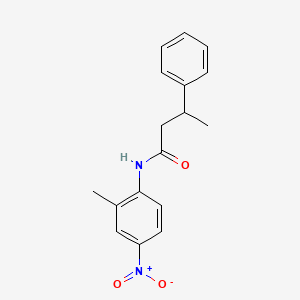
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide, also known as MNPN, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely studied for its potential therapeutic applications due to its anti-inflammatory, analgesic, and antipyretic properties. In
Mécanisme D'action
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. This compound selectively inhibits COX-2, which is primarily involved in the production of prostaglandins at sites of inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This compound has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and easy to handle, making it suitable for various experimental procedures. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its pharmacological effects.
Orientations Futures
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide. One potential direction is the development of new drugs based on this compound, which may exhibit improved pharmacological properties and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound, which may provide new insights into the pathogenesis of inflammatory diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, which may inform the optimal dosing and administration of this compound-based drugs.
Applications De Recherche Scientifique
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including arthritis, cancer, and cardiovascular diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(14-6-4-3-5-7-14)11-17(20)18-16-9-8-15(19(21)22)10-13(16)2/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPONXPHHCUZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3978920.png)
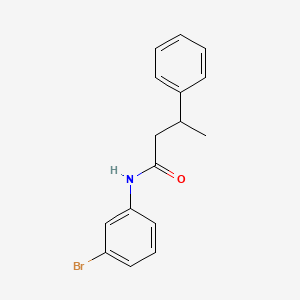
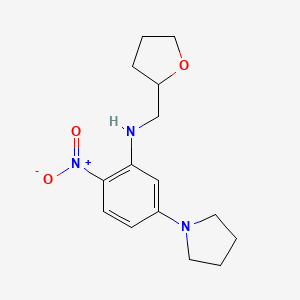
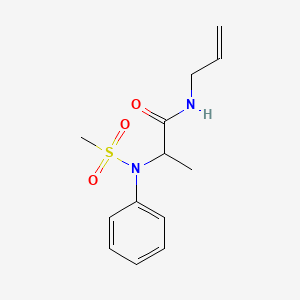
![N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B3978956.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3978988.png)
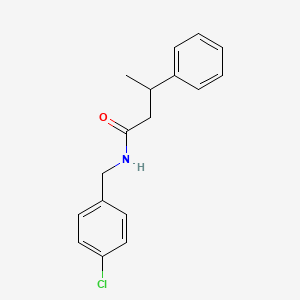

![N~1~-(sec-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3979003.png)
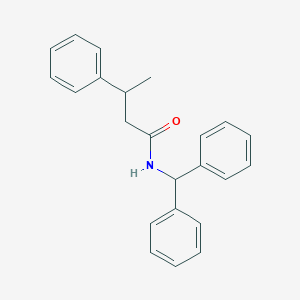
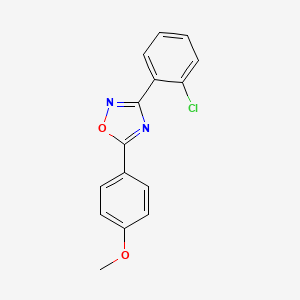
![N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3979018.png)